

Application Notes and Protocols: N-Acetyl-Leucine in Neuroscience

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Compound of Interest

Compound Name: ALLM

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Introduction

N-Acetyl-Leucine, an acetylated derivative of the essential amino acid Leucine, is emerging as a promising therapeutic agent for a range of neurological disorders. It is the L-enantiomer, N-acetyl-L-leucine (NALL), that is considered the pharmacologically active form.^[1] Initially used as a racemic mixture (N-Acetyl-DL-Leucine) for the treatment of vertigo, recent research has highlighted its potential in neurodegenerative diseases characterized by lysosomal dysfunction, metabolic deficits, and neuroinflammation. This document provides an overview of its applications, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for relevant experimental models.

Therapeutic Applications and Mechanism of Action

N-Acetyl-Leucine is being investigated for its therapeutic potential in several neurodegenerative conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis, as well as various forms of cerebellar ataxia.^{[2][3]} Promising preclinical evidence also suggests potential applications in Parkinson's Disease (PD) and Traumatic Brain Injury (TBI).^{[2][4]}

The precise mechanism of action is still under investigation, but several key pathways have been identified:[1][5]

- **Lysosomal Function and Autophagy:** N-Acetyl-Leucine has been shown to improve lysosome-related autophagy flux, which is crucial for clearing cellular debris and misfolded proteins. This may help reduce neuroinflammation and protect neurons from damage.[1][3]
- **Cellular Metabolism:** The compound appears to modulate cellular energy metabolism. Studies suggest it can normalize glucose and glutamate metabolism and improve mitochondrial energy production, which is often impaired in neurodegenerative diseases.[1][5][6][7]
- **Reduction of Neuroinflammation:** By restoring autophagy and improving cellular health, N-Acetyl-Leucine attenuates the expression of neuroinflammatory markers in the brain.[1][8]
- **Synaptic Function:** In models of Parkinson's disease, NALL has been shown to upregulate proteins involved in synaptic function and increase the levels of the functional dopamine transporter (DAT).[2]

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Caption: Proposed multi-target mechanism of N-Acetyl-Leucine in neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical and preclinical studies of N-Acetyl-Leucine.

Table 1: Clinical Trial Efficacy Data for N-Acetyl-L-Leucine (NALL)

Disease	Study	N	Treatment	Duration	Primary Outcome Measure	Mean Change from Baseline (NALL)	Mean Change from Baseline (Placebo)	Result (p-value)
Niemann-Pick Disease Type C	Bremova-Ertl et al., 2024	60	2-4 g/day NALL (oral)	12 weeks	SARA Score	-1.97 ± 2.43	-0.60 ± 2.39	p<0.001[5][9]
Niemann-Pick Disease Type C (Long-term)	Patterson et al.	53	2-4 g/day NALL (oral)	18 months	SARA Score	-1.64 ± 3.24	N/A (Open-label)	p<0.001 (vs baseline)[10]
Ataxia Telangiectasia	Saberi et al., 2024	16	1-4 g/day NALL (oral)	6 weeks	SARA Score	Not significant	Not significant	p > 0.05
Cerebellar Ataxia (mixed etiology)	ALCAT Trial	108	5 g/day Acetyl-DL-Leucine	6 weeks	SARA Score	No significant difference vs placebo	No significant difference vs NALL	p = 0.48[11]

| Cerebellar Ataxia (Case Series) | Strupp et al., 2013 | 13 | 5 g/day Acetyl-DL-Leucine | 1 week | SARA Score | -3.3 (from 16.1 to 12.8) | N/A | p = 0.002[2] |

SARA: Scale for the Assessment and Rating of Ataxia (lower score indicates better function).

Table 2: Preclinical Study Data for N-Acetyl-DL-Leucine (ADLL) in Prodromal Parkinson's Disease

Study	Model	N	Treatment	Duration	Outcome Measure	Pre-Treatment Value	Post-Treatment Value
Oertel et al., 2024 (Case Report)	Patient 1 (iRBD)	1	5 g/day ADLL (oral)	22 months	DAT-SPECT PBR	1.22 (pathological)	1.67[12][13]

| Oertel et al., 2024 (Case Report) | Patient 2 (iRBD) | 1 | 5 g/day ADLL (oral) | 18 months | DAT-SPECT PBR | 1.42 | 1.72 (near normal)[12][13] |

iRBD: Isolated REM Sleep Behavior Disorder; DAT-SPECT PBR: Dopamine Transporter SPECT Putaminal Binding Ratio (higher value indicates better dopaminergic integrity).

Experimental Protocols

Detailed methodologies for key preclinical and clinical assessments are provided below.

This protocol is based on studies demonstrating the neuroprotective effects of NALL following controlled cortical impact in mice.[4][8][14]

Objective: To assess the efficacy of NALL in improving functional recovery and reducing neuroinflammation after TBI.

Materials:

- N-Acetyl-L-Leucine (e.g., Sigma #441511)
- Male C57BL/6J mice (20-25g)
- Controlled Cortical Impact (CCI) device
- Oral gavage needles

- Behavioral testing apparatus (Beam Walk, Morris Water Maze)
- Reagents for Western Blot and Real-Time PCR

Protocol:

- Animal Model: Induce moderate TBI using a CCI device (e.g., 3.5mm impactor tip, 6 m/s velocity, 2mm deformation depth) on the exposed cortex of anesthetized mice. Sham-operated animals undergo the same surgical procedure without the impact.
- Drug Preparation and Administration:
 - Prepare a 10 mg/mL solution of NALL in water (may require initial dissolution in a small amount of ethanol).[15]
 - Administer NALL orally via gavage at a dose of 100 mg/kg daily, starting after the TBI procedure.[15] Alternatively, provide NALL mixed into powdered chow with diet gel.[14][15]
 - The vehicle control group receives the corresponding vehicle solution.
- Behavioral Assessment (Motor Function - Beam Walk Test):
 - Assess motor coordination at baseline (pre-injury) and on days 1, 3, 7, 14, 21, and 28 post-TBI.[8]
 - Mice are trained to traverse a narrow wooden beam.
 - Record the time taken to cross the beam and the number of foot slips.
- Behavioral Assessment (Cognitive Function - Morris Water Maze):
 - Conduct this test to assess spatial learning and memory, typically starting around day 14 post-injury.
 - Acquisition Phase: For 4-5 consecutive days, place the mouse in a large circular pool of opaque water and allow it to find a hidden platform. Record the escape latency (time to find the platform) and path length.

- Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
- Biochemical and Molecular Analysis:
 - At selected time points (e.g., 1, 3, 7 days post-TBI), euthanize animals and collect cortical tissue from the injury site.[\[14\]](#)[\[15\]](#)
 - Western Blot: Analyze protein levels of autophagy markers (e.g., LC3-II/LC3-I ratio, p62) and inflammatory markers.
 - Real-Time PCR: Quantify mRNA levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) and other relevant genes.[\[8\]](#)

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Caption: General experimental workflow for evaluating NALL in a TBI mouse model.

This protocol is adapted from standard procedures and is relevant for studies investigating NALL in models of Parkinson's Disease.^[2] It is based on a published, detailed protocol for measuring pS129 alpha-synuclein in mouse plasma and can be adapted for brain tissue lysates.^{[11][16]}

Objective: To quantify the levels of α -synuclein phosphorylated at serine 129 (pS129-aSyn), a key pathological marker in Parkinson's disease, in response to NALL treatment.

Protocol:

- Sample Preparation (Brain Tissue):
 - Homogenize dissected brain tissue (e.g., striatum, substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE:
 - Mix 15-20 μ g of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load samples onto a 4-12% Bis-Tris acrylamide gel.^[11] Include a molecular weight marker.
 - Run the gel in MES running buffer until the dye front reaches the bottom.^[11]
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.^[11]
 - Confirm transfer efficiency using Ponceau S staining.
- Immunoblotting:

- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[11]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against pS129-aSyn (e.g., Abcam #ab51253) diluted in blocking buffer (e.g., 1:1000).[17]
- Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
- Secondary Antibody Incubation: Incubate the membrane for 1-2 hours at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[11]
- Washing: Repeat the washing step.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the signal using a digital imager (e.g., ChemiDoc).
 - Quantify the band intensities using software like ImageJ.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β -actin or GAPDH) or total α -synuclein.

This is a generalized protocol based on published Phase III trials for Niemann-Pick Disease Type C and other cerebellar ataxias.[5]

Objective: To evaluate the safety and efficacy of N-Acetyl-L-Leucine in improving ataxia symptoms and quality of life in patients with a diagnosed ataxic disorder.

Study Design: A multinational, randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Patients aged 4 years and older with a genetically confirmed diagnosis of the target disorder (e.g., NPC, Ataxia Telangiectasia) and a baseline SARA score within a specified range (e.g., 7 to 34).[9]

Protocol:

- Screening and Baseline:
 - Confirm diagnosis and eligibility criteria.
 - Obtain written informed consent.
 - Conduct baseline assessments, including the Scale for the Assessment and Rating of Ataxia (SARA), Spinocerebellar Ataxia Functional Index (SCAFI), and quality of life questionnaires.
- Randomization and Treatment Period 1 (12 weeks):
 - Randomly assign participants in a 1:1 ratio to receive either NALL or a matching placebo.
 - Dosage: Administer orally 2-3 times per day.
 - Patients ≥ 13 years: 4 g/day [\[9\]](#)
 - Patients 4-12 years: Weight-based dosing (2-4 g/day) [\[9\]](#)
 - Monitor for adverse events throughout the period.
- Crossover to Treatment Period 2 (12 weeks):
 - At the end of Period 1, participants switch to the opposite treatment (NALL to placebo, or placebo to NALL) without a washout period.
 - Continue the same dosage and monitoring schedule.
- Assessments:
 - The primary efficacy endpoint is the change in the total SARA score from baseline to the end of the 12-week NALL treatment period compared to the change after the placebo period. [\[5\]](#)

- Secondary endpoints include changes in SCAFI scores, Clinical Global Impression of Improvement (CGI-I), and quality of life scales.[5]
- Assessments are performed at baseline, week 12, and week 24.
- Data Analysis:
 - The primary analysis will compare the change in SARA scores between the NALL and placebo treatments using data from both crossover periods.
 - Safety analysis will include the incidence and severity of all adverse events.

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